Hydrogenation Yield to endo-Amine: 9-Methyl Oxime vs. 8-Methyl (Tropinone) Oxime
Under identical catalytic hydrogenation conditions (5% Rh/C, 50 °C, 50 psi H2, 16 h, methanolic ammonia), 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (10 g) was reduced to the corresponding endo-amine in 93% weight recovery (8.6 g) [1]. By comparison, 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime (tropinone oxime) achieved 82–90% yield under similar conditions (1.23 kg scale, 90% yield; 500 g scale, 82% yield) [1]. The 9-methyl oxime shows a 3–11 percentage-point higher yield, attributed to the conformational stability of the 9-azabicyclo[3.3.1]nonane ring system relative to the 8-azabicyclo[3.2.1]octane ring.
| Evidence Dimension | Hydrogenation yield to endo-amine |
|---|---|
| Target Compound Data | 93% weight recovery (10 g scale) |
| Comparator Or Baseline | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime: 82% (500 g scale) and 90% (1.5 kg scale) |
| Quantified Difference | 3–11 percentage points higher for 9-methyl oxime |
| Conditions | 5% Rh/C, 50 °C, 50 psi H2, 16 h, NH3/MeOH |
Why This Matters
Higher hydrogenation yield directly reduces intermediate cost and improves process mass intensity for granisetron API manufacturing.
- [1] EP0772613B1. Process for the production of aminoazobicycloalkanes from oximes. Examples 3-5 (columns 10-11). View Source
